Temephos-d12: A Technical Overview of its Chemical Structure and Applications
Temephos-d12: A Technical Overview of its Chemical Structure and Applications
For Researchers, Scientists, and Drug Development Professionals
Pointe-Claire, Québec - Temephos-d12, the deuterated analogue of the organophosphate larvicide Temephos, serves as a critical internal standard for the quantitative analysis of its parent compound in various matrices. This technical guide provides an in-depth look at the chemical structure of Temephos-d12, alongside available data and relevant experimental contexts.
Chemical Structure and Properties
Temephos-d12 is structurally identical to Temephos, with the key difference being the substitution of twelve hydrogen atoms with deuterium (B1214612) on the four methoxy (B1213986) groups. This isotopic labeling grants it a higher molecular weight, which allows for its distinct detection in mass spectrometry-based analytical methods, without significantly altering its chemical behavior.
The systematic IUPAC name for Temephos-d12 is [4-[4-[bis(trideuteriomethoxy)phosphinothioyloxy]phenyl]sulfanylphenoxy]-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane.[1] Its chemical formula is C₁₆H₈D₁₂O₆P₂S₃.[2]
Table 1: Chemical Identifiers of Temephos-d12
| Identifier | Value |
| CAS Number | 1219795-39-7[2] |
| Molecular Formula | C₁₆H₈D₁₂O₆P₂S₃[2] |
| Molecular Weight | 478.54 g/mol [3] |
| Synonyms | O,O,O',O'-Tetramethyl-d12 O,O'-thiodi-p-phenylene bis(phosphorothioate), Temefos-d12 |
Table 2: Physicochemical Properties of Temephos (Non-deuterated)
| Property | Value | Reference |
| Melting Point | 30-30.5 °C | |
| Boiling Point | Decomposes at 120-125 °C | |
| Density | 1.32 g/cm³ | |
| Water Solubility | Insoluble | |
| Appearance | White crystalline solid |
Synthesis
While a detailed, step-by-step synthesis protocol for Temephos-d12 is not publicly available, the general synthesis of phosphorothioates can be inferred. The synthesis of Temephos involves the reaction of 4,4'-thiodiphenol (B147510) with O,O-dimethyl phosphorochloridothioate. For Temephos-d12, a similar pathway would be followed, utilizing a deuterated O,O-dimethyl phosphorochloridothioate, which would be synthesized using deuterated methanol (B129727) (CD₃OD).
The synthesis of phosphorothioates can be achieved through various methods, including the reaction of dialkyl thiophosphoric acids with alkyl halides in the presence of a base. Another approach involves the use of a sulfurizing agent, such as phenylacetyl disulfide (PADS), during solid-phase synthesis.
Experimental Protocols: Analytical Applications
Temephos-d12 is primarily employed as an internal standard in analytical methodologies for the quantification of Temephos residues in environmental and biological samples. The use of a deuterated internal standard is crucial for correcting for analyte loss during sample preparation and for matrix effects in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses.
General Analytical Workflow using Temephos-d12 as an Internal Standard
The following diagram illustrates a typical workflow for the analysis of Temephos using Temephos-d12 as an internal standard.
Caption: General workflow for Temephos analysis using a deuterated internal standard.
Example Protocol: Quantification of Temephos in Water by LC-MS/MS
This protocol is a representative example and may require optimization for specific matrices and instrumentation.
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Sample Preparation:
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To a 100 mL water sample, add a known amount of Temephos-d12 solution in a suitable solvent (e.g., acetonitrile).
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Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and internal standard.
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Elute the cartridge with an appropriate solvent (e.g., acetonitrile (B52724) or methanol).
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Evaporate the eluent to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a small volume of the initial mobile phase.
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LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Column: C18 reversed-phase column.
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Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometry (MS):
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Temephos and Temephos-d12.
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Quantification:
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A calibration curve is constructed by plotting the ratio of the peak area of Temephos to the peak area of Temephos-d12 against the concentration of Temephos standards.
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The concentration of Temephos in the sample is determined from this calibration curve.
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Signaling Pathways and Mechanism of Action of Temephos
Temephos, like other organophosphates, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the central nervous system of insects. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the nerve synapse, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.
The following diagram illustrates the mechanism of action of Temephos.
Caption: Mechanism of action of Temephos via inhibition of acetylcholinesterase.
Conclusion
Temephos-d12 is an indispensable tool for the accurate and reliable quantification of Temephos in various samples. Its chemical structure, with the specific isotopic labeling on the methoxy groups, makes it an ideal internal standard for mass spectrometry-based analytical methods. While detailed synthesis protocols and specific physicochemical data for the deuterated form are limited in the public domain, the established principles of phosphorothioate (B77711) synthesis and the analytical application of deuterated standards provide a strong foundation for its use in research and regulatory monitoring.
